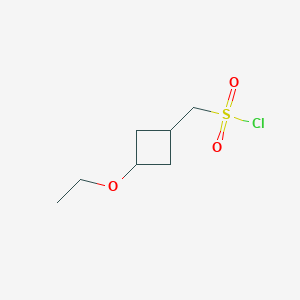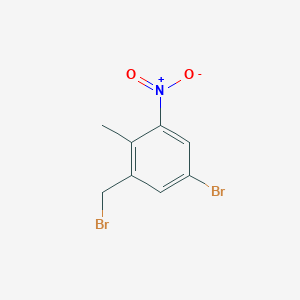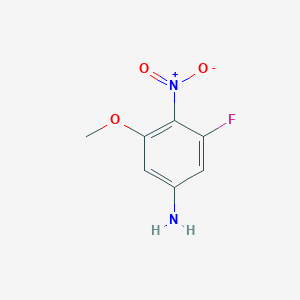
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxycyclobutyl)methanesulfonyl chloride (ECBC) is an important organic compound used in the synthesis of various pharmaceuticals and other organic compounds. ECBC is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. ECBC has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is widely used in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs. (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is also used in the synthesis of peptide-based drugs, such as peptide hormones and vaccines. (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers has also been used in the synthesis of other organic compounds, such as dyes, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is not fully understood. However, it is known that (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers acts as a catalyst in the synthesis of organic compounds, promoting the formation of covalent bonds between the molecules. (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers also acts as a reagent, providing the necessary reactants for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers are not well understood. However, it is known that (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is not toxic to humans and does not cause any adverse side effects. (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is also not known to interact with other drugs or to interfere with the metabolism of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers in laboratory experiments is its low cost and availability. (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is not very soluble in water and is not very stable in the presence of strong acids or bases.
Direcciones Futuras
The potential future directions for (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers and its possible applications in the synthesis of other organic compounds is needed. Finally, further research into the potential use of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers in drug synthesis and drug delivery is needed.
Métodos De Síntesis
(3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is typically synthesized from the reaction of cyclobutanol with methanesulfonyl chloride in the presence of an acid catalyst. The reaction yields two diastereomers, a meso-form and a racemic form, which can be separated by chromatography. The meso-form of (3-ethoxycyclobutyl)methanesulfonyl chloride, Mixture of diastereomers is the most stable and is the most commonly used form in organic synthesis.
Propiedades
IUPAC Name |
(3-ethoxycyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-7-3-6(4-7)5-12(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYCKCUKUKOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxycyclobutyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)



![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)


![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)